molecular formula C12H17NO2 B2907742 Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2137722-78-0

Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2907742
CAS No.: 2137722-78-0
M. Wt: 207.273
InChI Key: PWGPSOVVKGDKSN-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a bicyclic structure that incorporates an azabicyclo[211]hexane core, which is known for its rigidity and unique spatial arrangement

Preparation Methods

The synthesis of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.1.1]hexane core, which can be derived from readily available starting materials.

    Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic structure. This reaction is often facilitated by photochemical methods, which provide the necessary energy to drive the reaction forward.

    Functional Group Modification: The introduction of the ethynyl group and the tert-butyl ester is achieved through subsequent functional group modifications. These steps may involve the use of reagents such as alkynes and tert-butyl chloroformate under controlled conditions.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or other reactive sites, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications :

    Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it useful for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups . The ethynyl group can participate in π-π interactions and hydrogen bonding, while the azabicyclo[2.1.1]hexane core provides a rigid framework that influences the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds that contain the azabicyclo[2.1.1]hexane core :

    Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate:

    Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate:

    (1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: The amino group in this compound provides additional sites for chemical modification and biological interactions.

The uniqueness of this compound lies in its combination of the ethynyl group and the rigid bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-12-6-9(7-12)8-13(12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPSOVVKGDKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137722-78-0
Record name tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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